molecular formula C14H20O5 B13972414 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone CAS No. 93344-49-1

1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone

Cat. No.: B13972414
CAS No.: 93344-49-1
M. Wt: 268.30 g/mol
InChI Key: NPNPWOFVFTZREK-UHFFFAOYSA-N
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Description

1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone is an organic compound with the molecular formula C14H20O5 This compound is characterized by the presence of two hydroxyl groups and two isopropoxy groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone can be achieved through several synthetic routes. One common method involves the protection of hydroxyl groups followed by the introduction of isopropoxy groups. The reaction conditions typically involve the use of protecting agents and isopropyl halides under basic conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Its structural features may allow it to be used in drug development, particularly in designing molecules with antioxidant properties.

    Industry: It can be used in the production of polymers and other materials with specific functional properties

Mechanism of Action

The mechanism of action of 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone involves its interaction with molecular targets through its hydroxyl and isopropoxy groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress pathways, where the compound acts as an antioxidant .

Comparison with Similar Compounds

1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone can be compared with similar compounds such as:

    2,4-Dihydroxyacetophenone: Lacks the isopropoxy groups, making it less hydrophobic.

    4-Acetylresorcinol: Similar structure but with different substituents, leading to different reactivity and applications.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, similar to the compound .

Properties

CAS No.

93344-49-1

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

1-[3,6-dihydroxy-2,4-di(propan-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C14H20O5/c1-7(2)18-11-6-10(16)12(9(5)15)14(13(11)17)19-8(3)4/h6-8,16-17H,1-5H3

InChI Key

NPNPWOFVFTZREK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C(=C1)O)C(=O)C)OC(C)C)O

Origin of Product

United States

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